

An In-depth Technical Guide to N-Methylacetamide: Discovery and Historical Background

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Compound of Interest

Compound Name: *N*-Methyltrimethylacetamide

Cat. No.: B1295385

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This technical guide provides a comprehensive overview of N-Methylacetamide (NMA), a significant amide with diverse applications in research and industry. The document delves into its historical synthesis, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Introduction

N-Methylacetamide (systematic name: N-methylethanamide) is a simple, secondary amide that has been a subject of scientific interest due to its utility as a solvent, its role as a model for the peptide bond in proteins, and its use as an intermediate in the synthesis of various organic compounds.^{[1][2][3]} This guide explores the foundational aspects of NMA, from its earliest preparations to its well-characterized properties and synthesis methodologies.

Historical Background and Discovery

While a singular "discovery" event for N-Methylacetamide is not prominently documented, its preparation is rooted in the foundational reactions of organic chemistry. Early methods for the synthesis of amides, in general, were established in the 19th century. Specific preparations of N-Methylacetamide were reported in the early to mid-20th century.

Key historical synthetic routes include the reaction of methylamine with hot acetic acid, as described by D'Alelio and Reid in 1937, and the reaction with acetic anhydride, reported by

Mauger and Soper in 1946.[3][4] Other classical methods involve heating N,N'-dimethylurea with acetic acid (disclosed in a 1936 US Patent) and the reduction or hydrogenation of N-(hydroxymethyl)acetamide, as detailed in a 1944 US Patent.[3][4] These early methods laid the groundwork for the more refined synthetic protocols used today.

Physicochemical Properties

N-Methylacetamide is a colorless, hygroscopic solid with a faint odor, and it is highly soluble in water.[1] It is recognized for its high dielectric constant.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Methylacetamide

Property	Value	Reference
Molecular Formula	$\text{C}_3\text{H}_7\text{NO}$	[1]
Molar Mass	$73.095 \text{ g}\cdot\text{mol}^{-1}$	[1]
Melting Point	27–30.6 °C	[1]
Boiling Point	206–208 °C	[1]
Density	$0.94 \text{ g}\cdot\text{cm}^{-3}$	[1]
logP	-1.05	[5]
Refractive Index (n_D)	1.433 (20 °C)	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Methylacetamide. Key data from Nuclear Magnetic Resonance (NMR) spectroscopy are summarized in Table 2.

Table 2: ^{13}C NMR Spectroscopic Data for N-Methylacetamide

Carbon Atom	Chemical Shift (ppm) in CDCl ₃	Reference
Carbonyl (C=O)	~171.77	[5]
N-methyl (N-CH ₃)	~26.23	[5]
Acetyl methyl (CO-CH ₃)	~22.74	[5]

Experimental Protocols for Synthesis

Several methods for the synthesis of N-Methylacetamide have been developed. The following protocols provide detailed procedures for established synthetic routes.

This is a classical and straightforward method for the preparation of N-Methylacetamide.

Protocol:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of methylamine in a suitable solvent (e.g., diethyl ether).
- Cool the flask in an ice bath.
- Slowly add acetic anhydride dropwise from the dropping funnel with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- The solvent and any unreacted starting materials can be removed under reduced pressure.
- The crude N-Methylacetamide can be purified by distillation or recrystallization.

This method offers a more rapid and efficient synthesis.[4]

Protocol:

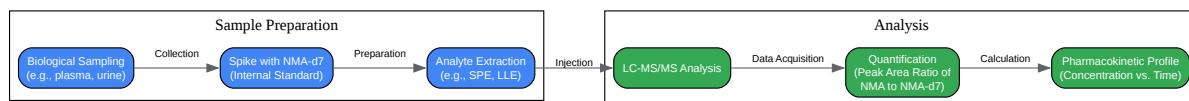
- To a solution of 1.5 equivalents of trimethyl orthoacetate in 2 mL of methanol, add 1 equivalent of methylamine hydrochloride (0.0015 mol).[4]

- Heat the mixture in a microwave reactor to 135°C for 15 minutes.[4]
- Isolate the product by concentrating the reaction mixture in vacuo to obtain essentially pure N-Methylacetamide.[4]

Signaling Pathways and Applications

While N-Methylacetamide itself is not typically described as a signaling molecule, its deuterated isotopologue, N-Methylacetamide-d7, is a valuable tool in pharmacokinetic studies as an internal standard for the quantification of N-Methylacetamide in biological samples.[2] N-Methylacetamide is a known metabolite of N,N-dimethylacetamide (DMAC).[2]

The workflow for a typical pharmacokinetic analysis using NMA-d7 is depicted below.



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Pharmacokinetic study workflow using NMA-d7.

Conclusion

N-Methylacetamide remains a compound of significant interest in both academic research and industrial applications. Its well-defined properties and straightforward synthesis make it a versatile building block and a model system for studying fundamental chemical and biological processes. This guide has provided a detailed overview of its historical context, physical and chemical data, and practical synthetic methodologies, serving as a valuable resource for the scientific community.

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